molecular formula C11H16N4O3 B10967684 N-cyclopentyl-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

N-cyclopentyl-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10967684
M. Wt: 252.27 g/mol
InChI Key: RVTSRZQTXCFCLN-UHFFFAOYSA-N
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Description

N-cyclopentyl-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the cyclopentyl hydrazone intermediate. This intermediate is then subjected to nitration and subsequent cyclization to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-cyclopentyl-1,3-dimethyl-4-amino-1H-pyrazole-5-carboxamide .

Mechanism of Action

The mechanism of action of N-cyclopentyl-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, N-cyclopentyl-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide exhibits unique properties due to the specific positioning of its functional groups. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

IUPAC Name

N-cyclopentyl-2,5-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C11H16N4O3/c1-7-9(15(17)18)10(14(2)13-7)11(16)12-8-5-3-4-6-8/h8H,3-6H2,1-2H3,(H,12,16)

InChI Key

RVTSRZQTXCFCLN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2CCCC2)C

Origin of Product

United States

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